2,3,4-Trimethylbenzaldehyde 2,3,4-Trimethylbenzaldehyde 2,3,4-Trimethylbenzaldehyde is a natural product found in Molopospermum peloponnesiacum, Cenolophium denudatum, and Carum carvi with data available.
Brand Name: Vulcanchem
CAS No.: 70679-68-4
VCID: VC3989535
InChI: InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
SMILES: CC1=C(C(=C(C=C1)C=O)C)C
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol

2,3,4-Trimethylbenzaldehyde

CAS No.: 70679-68-4

Cat. No.: VC3989535

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trimethylbenzaldehyde - 70679-68-4

Specification

CAS No. 70679-68-4
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
IUPAC Name 2,3,4-trimethylbenzaldehyde
Standard InChI InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
Standard InChI Key RPZOPDOUASNMNP-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)C=O)C)C
Canonical SMILES CC1=C(C(=C(C=C1)C=O)C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,3,4-Trimethylbenzaldehyde, systematically named as 2,3,4-trimethylbenzaldehyde (IUPAC), is identified by the SMILES notation CC1=C(C(=C(C=C1)C=O)C)C\text{CC1=C(C(=C(C=C1)C=O)C)C}, reflecting its trisubstituted aromatic structure . The compound’s molecular weight is 148.20 g/mol, with a computed PubChem CID of 2752597 .

Three-Dimensional Conformation

The compound’s 3D structure features a planar benzene core with methyl groups inducing steric hindrance, altering electron density distribution. Computational models predict a boiling point of 518.48 K and a critical temperature (TcT_c) of 731.53 K . The McGowan molar volume is 129.57 mL/mol, indicating moderate molecular packing efficiency .

Table 1: Key Physicochemical Properties of 2,3,4-Trimethylbenzaldehyde

PropertyValueUnitSource
Molecular Weight148.20g/mol
Boiling Point (TboilT_{\text{boil}})518.48K
Critical Temperature (TcT_c)731.53K
Gibbs Free Energy (ΔfG\Delta_f G^\circ)17.32kJ/mol
Enthalpy of Formation (ΔfH\Delta_f H^\circ)-133.19kJ/mol

Synthesis and Industrial Production

Friedel-Crafts Alkylation Methodology

The most efficient synthesis route involves Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with dichloromethyl methyl ether (Cl2CHOCH3\text{Cl}_2\text{CHOCH}_3) under anhydrous aluminum chloride (AlCl3\text{AlCl}_3) catalysis . This method achieves yields exceeding 88% under optimized conditions:

  • Solvent: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Catalyst Ratio: 1:3.2 (mesitylene:AlCl3\text{AlCl}_3)

  • Temperature: 10°C

The reaction mechanism proceeds via electrophilic aromatic substitution, where AlCl3\text{AlCl}_3 activates dichloromethyl methyl ether to generate a reactive acylium ion (RCO+\text{RCO}^+), which attacks mesitylene’s electron-rich aromatic ring .

Industrial Scalability

Thermodynamic and Kinetic Properties

Phase Transition Data

The compound exhibits a fusion enthalpy (ΔfusH\Delta_{\text{fus}} H^\circ) of 16.82 kJ/mol and vaporization enthalpy (ΔvapH\Delta_{\text{vap}} H^\circ) of 48.84 kJ/mol . Its liquid-phase viscosity decreases with temperature, following the relationship:

η(T)=0.0004874Pa\cdotpsatT=413.46K[4]\eta(T) = 0.0004874 \, \text{Pa·s} \quad \text{at} \quad T = 413.46 \, \text{K} \quad[4]

Solubility and Partitioning

2,3,4-Trimethylbenzaldehyde has a calculated octanol-water partition coefficient (logPoct/wat\log P_{\text{oct/wat}}) of 2.424, indicating moderate hydrophobicity . Its water solubility (log10WS\log_{10} \text{WS}) is -3.14, consistent with limited aqueous miscibility .

Biological Activity and Applications

Table 2: Acaricidal Activity of Benzaldehyde Derivatives

CompoundLD50_{50} (µg/cm3^3)Target OrganismSource
2,4,5-Trimethylbenzaldehyde0.21D. farinae
2,3-Dimethylbenzaldehyde0.46D. pteronyssinus
4-Methylbenzaldehyde1.17H. longicornis

Natural Occurrence and Phytochemical Roles

2,3,4-Trimethylbenzaldehyde occurs naturally in Cenolophium denudatum and Carum carvi, suggesting a role in plant defense mechanisms against herbivores or pathogens . Its biosynthesis likely involves methylation of protoaldehyde intermediates via S-adenosyl methionine (SAM)-dependent transferases.

Future Research Directions

  • Ecotoxicology: Assess environmental persistence and bioaccumulation potential in aquatic ecosystems.

  • Structure-Activity Relationships: Synthesize derivatives with varied methyl group positions to optimize acaricidal efficacy.

  • Catalytic Innovation: Explore heterogeneous catalysts (e.g., zeolites) to improve synthesis sustainability .

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